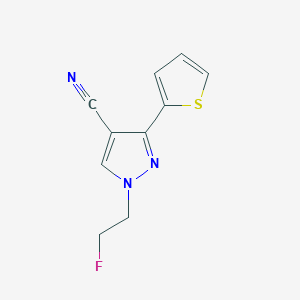

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQOUZLYHZYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.26 g/mol. The structure features a pyrazole core with a fluoroethyl group and a thiophene ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that this specific compound may reduce inflammation in cellular models, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, this compound has shown promise in preliminary in vitro assays against various cancer cell lines, suggesting its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory responses and cell proliferation pathways. This interaction may lead to modulation of signaling cascades that promote or inhibit disease processes .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on structural modifications .

- Anti-inflammatory Effects : In an experimental model of inflammation, compounds similar to this compound reduced levels of pro-inflammatory cytokines, indicating potential for treating inflammatory diseases .

- Antitumor Activity : A recent publication reported that certain pyrazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antimicrobial activities. For instance:

- Anti-cancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : Some pyrazole compounds are being investigated for their neuroprotective properties, potentially offering treatments for neurodegenerative diseases.

Agrochemicals

The unique structure of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile makes it suitable for development as an agrochemical. Research has indicated:

- Pesticidal Properties : Compounds with similar structures have demonstrated effectiveness against various pests and pathogens affecting crops.

- Herbicide Development : The potential to modify the compound for selective herbicidal applications is being explored.

Material Science

The electronic properties of thiophene-containing compounds lend themselves well to applications in material science:

- Organic Electronics : The compound can be used in the synthesis of organic semiconductors, which are crucial for developing flexible electronic devices.

- Sensors : Due to its chemical reactivity, it can be incorporated into sensor technologies for detecting environmental pollutants.

Case Studies

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : The target compound’s synthesis likely parallels methods for D2 , but substitutes thiophen-2-yl aldehyde for aromatic aldehydes. In contrast, triazole-containing derivatives (e.g., ) require click chemistry, which is more complex but high-yielding.

- Substituent Effects : The 2-fluoroethyl group in the target compound offers distinct advantages over bulkier groups (e.g., isopropyl in ), such as improved solubility and metabolic stability. Thiophen-2-yl may enhance π-stacking compared to halogenated aryl groups (e.g., 4-chlorophenyl in ).

Physicochemical Properties

*Inferred from similar nitrile-containing derivatives .

†Predicted based on thiophene NMR shifts in .

Key Observations :

- The nitrile IR stretch (2234–2296 cm⁻¹) is consistent across derivatives, confirming its electronic independence from R1/R3 groups.

- The 2-fluoroethyl group in the target compound would split adjacent CH2 protons into a quartet (J ~ 47 Hz for F-CH2 coupling), a unique feature absent in non-fluorinated analogs .

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. A regiocontrolled method using trichloromethyl enones as starting materials has been reported to yield 1-substituted-3-carboxyalkyl-1H-pyrazoles with high regioselectivity, depending on the hydrazine used (aryl hydrazine hydrochlorides favor 1,3-regioisomers; free hydrazines favor 1,5-regioisomers). This method involves:

- Reaction of trichloromethyl enones with hydrazines under reflux in chloroform.

- Subsequent methanolysis to convert the trichloromethyl group into a carboxyalkyl moiety.

- Yields range from moderate to excellent (37–97%).

This approach can be adapted for pyrazole formation with thiophene substituents by selecting appropriate enone and hydrazine precursors.

Incorporation of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent at the N-1 position of pyrazole can be introduced via alkylation reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide) under basic conditions. Typical alkylation involves:

- Deprotonation of the pyrazole nitrogen with a strong base (e.g., sodium hydride or potassium carbonate).

- Reaction with 2-fluoroethyl halide in an aprotic solvent such as DMF or DMSO.

- Controlled temperature to avoid side reactions.

- Purification by chromatography.

This step requires careful control to ensure selective N-alkylation without affecting other functional groups.

Introduction of the Carbonitrile Group

The nitrile group at the 4-position of the pyrazole ring can be introduced by:

- Using cyano-substituted precursors such as cyanoacetamide in condensation reactions.

- For example, condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide under basic conditions in ethanol yields cyano-substituted acrylamide derivatives with high yields (~90%).

- This approach can be modified to yield the nitrile directly on the pyrazole ring by appropriate choice of starting materials and reaction conditions.

Detailed Experimental Findings and Data

Analytical Characterization

- NMR Spectroscopy : Key for confirming substitution patterns and purity. For example, the 1H NMR of cyano-substituted derivatives shows characteristic singlets for pyrazole protons and exchangeable NH2 protons, while 13C NMR confirms carbonyl and nitrile carbons.

- X-ray Crystallography : Provides unambiguous structural confirmation, showing molecular conformations and substituent orientations.

- Chromatographic Purification : Column chromatography on silica gel with hexane-EtOAc mixtures is standard for isolating pure products.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous pyrazole-triazole hybrids. Key steps include:

- Dissolving precursors in THF/water (1:1) with copper sulfate (0.2 equiv) and sodium ascorbate (1 equiv) .

- Maintaining reaction temperatures at 50°C for 16 hours to ensure regioselectivity in pyrazole formation .

- Purification via flash chromatography using gradient elution (cyclohexane to ethyl acetate) to isolate the product .

Optimization may involve adjusting catalyst loading, solvent ratios, or reaction times to improve yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 8.86–9.21 ppm) and thiophene signals (δ 7.37–8.02 ppm) .

- FT-IR : Detect nitrile stretches (~2242 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 236 [M⁺] for analogous structures) .

Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Q. How does the presence of the 2-fluoroethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The 2-fluoroethyl group increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity. Comparative studies of fluorinated vs. non-fluorinated pyrazoles show:

Q. What solvent systems and chromatographic methods are effective in purifying this compound while maintaining structural integrity?

Methodological Answer:

- Solvent systems : THF/water mixtures (1:1) for reaction workup, followed by methylene chloride extraction to recover polar intermediates .

- Chromatography : Silica gel flash chromatography with ethyl acetate/cyclohexane gradients (0–100%) resolves closely eluting impurities .

Avoid prolonged exposure to acidic/basic conditions to prevent nitrile hydrolysis or thiophene ring degradation .

Q. What are the primary challenges in achieving regioselectivity during pyrazole ring formation in such derivatives?

Methodological Answer: Regioselectivity depends on:

- Precursor substitution patterns (e.g., electron-withdrawing groups on thiophene direct ring closure) .

- Catalyst choice: Copper(I) in CuAAC favors 1,4-disubstituted triazole-pyrrole hybrids .

Computational tools (e.g., molecular orbital analysis) can predict regiochemical outcomes during cyclization .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational docking predictions for this compound?

Methodological Answer:

- Perform orthogonal assays (e.g., surface plasmon resonance) to validate binding affinities .

- Re-examine docking parameters (e.g., protein flexibility, solvation effects) using software like BIOVIA Discovery Studio .

- Compare MIC values (e.g., Staphylococcus aureus vs. Klebsiella pneumoniae) to identify strain-specific interactions .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) when modifying the thiophene and fluorinated substituents?

Methodological Answer:

- Synthesize analogs with halogen (Cl, Br) or methoxy substitutions on thiophene to assess electronic effects .

- Replace the 2-fluoroethyl group with trifluoromethyl or hydroxyl variants to study steric/electronic contributions .

- Correlate SAR with molecular docking to identify critical binding residues (e.g., hydrophobic pockets in bacterial enzymes) .

Q. How does X-ray crystallography aid in confirming the spatial arrangement of the thiophene-fluorinated pyrazole system?

Methodological Answer:

- Single-crystal X-ray diffraction reveals bond angles (e.g., C-F···S interactions) and planarity of the pyrazole-thiophene core .

- Compare experimental data (e.g., unit cell parameters, β angles) with DFT-optimized geometries to validate computational models .

- Monitor π-π stacking distances between aromatic rings to predict solid-state reactivity .

Q. What computational approaches are most suitable for studying this compound’s electronic configuration and binding dynamics?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over nanosecond timescales to assess binding stability .

- RDG Analysis : Visualize non-covalent interactions (e.g., hydrogen bonds with bacterial targets) .

Q. How should researchers address discrepancies in biological activity data across different bacterial strains or enzyme assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.